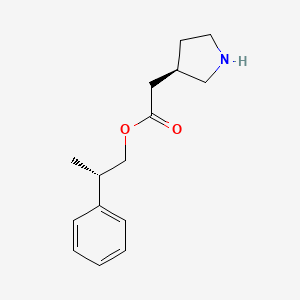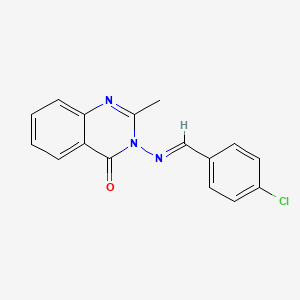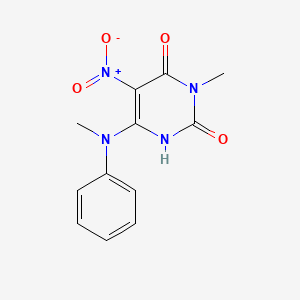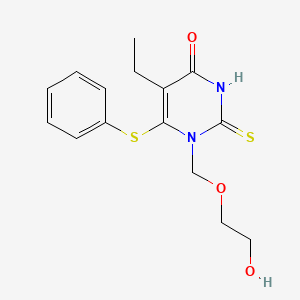
(S)-2-Phenylpropyl 2-((R)-pyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is a chiral compound with significant interest in various scientific fields. This compound features a phenylpropyl group and a pyrrolidinyl acetate moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate typically involves the esterification of (S)-2-Phenylpropyl alcohol with ®-pyrrolidin-3-yl acetic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate may involve continuous flow reactors to optimize yield and purity. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
Hydrolysis: (S)-2-Phenylpropyl alcohol and ®-pyrrolidin-3-yl acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Phenylpropyl acetate: Lacks the pyrrolidinyl group, making it less versatile in certain applications.
®-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate: Different stereochemistry, which can lead to different biological activities and properties.
(S)-2-Phenylpropyl 2-((S)-pyrrolidin-3-yl)acetate: Another stereoisomer with potentially different effects and applications.
Uniqueness
(S)-2-Phenylpropyl 2-(®-pyrrolidin-3-yl)acetate is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
[(2S)-2-phenylpropyl] 2-[(3R)-pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-12(14-5-3-2-4-6-14)11-18-15(17)9-13-7-8-16-10-13/h2-6,12-13,16H,7-11H2,1H3/t12-,13-/m1/s1 |
InChI Key |
RYKLDHQZMMKYFY-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@H](COC(=O)C[C@H]1CCNC1)C2=CC=CC=C2 |
Canonical SMILES |
CC(COC(=O)CC1CCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)

![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)

![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)

![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
